

Purity and characterization of 5-Chloro-4-fluoropyridin-2-amine

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Compound of Interest

Compound Name: 5-Chloro-4-fluoropyridin-2-amine

Cat. No.: B1431042

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An In-depth Technical Guide to the Purity and Characterization of **5-Chloro-4-fluoropyridin-2-amine**

Introduction

5-Chloro-4-fluoropyridin-2-amine is a substituted pyridine derivative that serves as a crucial building block in modern medicinal and agricultural chemistry. Its unique arrangement of chloro, fluoro, and amino functional groups makes it a valuable intermediate for synthesizing complex molecular architectures with diverse biological activities. The precise control over the purity and structural integrity of this reagent is paramount; impurities can lead to undesirable side reactions, alter the pharmacological profile of the final active pharmaceutical ingredient (API), and compromise the reproducibility of scientific research^[1].

This technical guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to assess the purity and confirm the identity of **5-Chloro-4-fluoropyridin-2-amine**. The methodologies described herein are rooted in established analytical principles, emphasizing a multi-technique, or orthogonal, approach to ensure a robust and reliable characterization. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale required for confident implementation and adaptation.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties and safety requirements is essential before any experimental work commences.

Physical and Chemical Properties

The key properties of **5-Chloro-4-fluoropyridin-2-amine** are summarized below. This data is typically found on the supplier's Certificate of Analysis (COA).

Property	Value	Source
CAS Number	1393574-54-3	[2]
Molecular Formula	C ₅ H ₄ ClFN ₂	
Molecular Weight	146.55 g/mol	[3]
Appearance	Solid	
Purity (Typical)	≥97%	
InChI Key	XZOCIXDBZWPVMX- UHFFFAOYSA-N	

Safety, Handling, and Storage

Proper handling is critical to ensure personnel safety and maintain the integrity of the compound.

- Hazard Statements:** The compound is associated with skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It should be handled with appropriate personal protective equipment (PPE).
- Personal Protective Equipment (PPE):** Always use a chemical fume hood. Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat[4][5][6]. For operations that may generate dust, respiratory protection may be necessary[4].
- Storage Conditions:** Store in a tightly sealed container in a cool, dry, and well-ventilated place[7]. For long-term stability, it is recommended to keep the compound under an inert atmosphere at 2-8°C.

- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant[4][5].

Purification Strategies and Impurity Profile

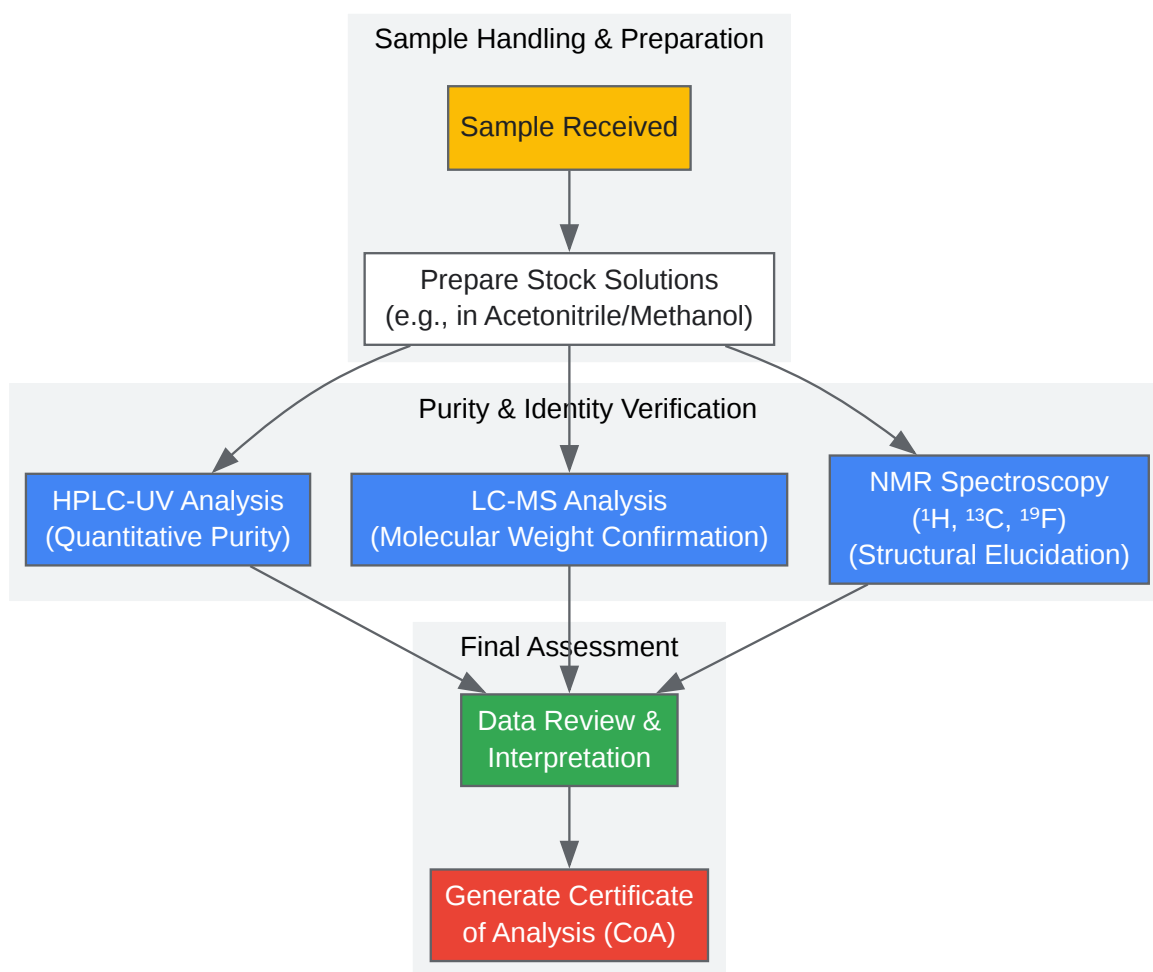
The purity of **5-Chloro-4-fluoropyridin-2-amine** is largely dictated by the synthetic route employed. A common synthetic approach may involve the chlorination and fluorination of a pyridine precursor[8][9]. Potential impurities can include:

- Starting Materials: Unreacted precursors.
- Regioisomers: Isomers with different substitution patterns on the pyridine ring, which can be difficult to separate.
- Over-reacted Products: Di-chlorinated or other multiply-halogenated species.
- Residual Solvents: Solvents used during synthesis and workup.

A robust purification strategy is therefore essential. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) is often the primary method for removing most impurities. For challenging separations, particularly of regioisomers, column chromatography on silica gel may be required.

Analytical Characterization Workflow

A multi-pronged analytical approach is non-negotiable for the definitive characterization of this compound. The workflow below illustrates a logical sequence for analyzing a new batch.



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Caption: Overall workflow for purity and identity verification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of organic compounds by area percent^[1]. A reverse-phase method is ideal for this molecule.

Causality: The choice of a C18 column is based on the moderate polarity of the molecule. A buffered mobile phase ensures consistent protonation of the amine group, leading to sharp,

reproducible peaks. UV detection is suitable due to the aromatic nature of the pyridine ring.

Experimental Protocol:

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μ m particle size)[10].
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (MeCN).
- Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min[10].
- Column Temperature: 25 °C.
- Detection: UV at 254 nm.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 MeCN:Water.
- Injection Volume: 5 μ L.
- Purity Calculation: Purity is determined by the area of the main peak as a percentage of the total area of all peaks in the chromatogram[1].

Mass Spectrometry (MS) for Molecular Weight Confirmation

MS provides an exact mass measurement, confirming the molecular formula. It is often coupled with HPLC (LC-MS) to correlate the mass with the peak from the purity analysis.

Causality: Electrospray Ionization (ESI) in positive mode is chosen because the basic amine group on the pyridine ring is readily protonated to form a stable $[M+H]^+$ ion.

Experimental Protocol:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Sample Introduction: Direct infusion via syringe pump or via LC system (as described in HPLC protocol).
- Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
- Analysis: Scan for the protonated molecular ion $[M+H]^+$.
- Expected m/z: For $C_5H_4ClFN_2$, the monoisotopic mass is 146.00. The expected $[M+H]^+$ ion will be observed at m/z 147.01, with a characteristic isotopic pattern for one chlorine atom (A+2 peak at ~32% intensity of the A peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure confirmation. 1H , ^{13}C , and ^{19}F NMR experiments are all highly informative for this molecule.

Causality: 1H NMR confirms the number and environment of protons. ^{13}C NMR confirms the carbon backbone. ^{19}F NMR is crucial for verifying the presence and environment of the fluorine atom. The coupling patterns between H-H and H-F provide definitive evidence of the substitution pattern.

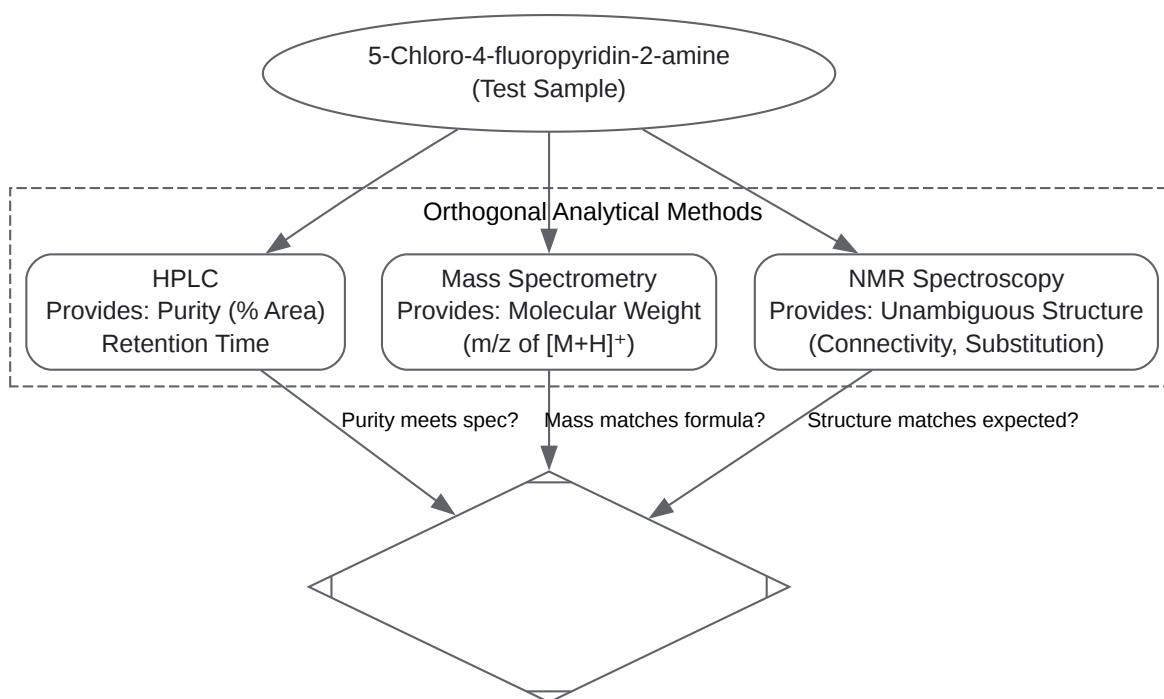
Experimental Protocol:

- Solvent: Deuterated chloroform ($CDCl_3$) or Dimethyl sulfoxide ($DMSO-d_6$).
- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent.
- 1H NMR:
 - Expected Signals: Two signals in the aromatic region. One will be a singlet (or a narrow doublet due to long-range H-F coupling) and the other a doublet due to H-F coupling. The amino ($-NH_2$) protons will appear as a broad singlet.

- ^{13}C NMR:
 - Expected Signals: Five distinct signals for the pyridine ring carbons. The signals for carbons bonded to or near the fluorine will appear as doublets due to C-F coupling.
- ^{19}F NMR:
 - Expected Signals: A single signal, likely a doublet of doublets due to coupling with the two ortho protons.

Orthogonal Verification and Data Interpretation

No single technique is sufficient. True confidence comes from the logical agreement of orthogonal (independent) methods.



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Caption: Logic of using orthogonal methods for verification.

Summary of Expected Analytical Results

Technique	Parameter	Expected Result	Confirmation
HPLC	Purity	$\geq 97\%$	Quantifies the main component against impurities.
Retention Time	Consistent under defined conditions	Provides a fingerprint for the compound.	
Mass Spec	$[M+H]^+$	$m/z \approx 147.01$	Confirms molecular formula and weight.
Isotope Pattern	M+2 peak at ~32% intensity	Confirms the presence of one chlorine atom.	
^1H NMR	Aromatic Protons	Two signals with expected splitting	Confirms substitution pattern.
Amine Protons	Broad singlet, integrates to 2H	Confirms the presence of the $-\text{NH}_2$ group.	
^{19}F NMR	Fluorine Signal	One signal with expected splitting	Confirms the presence and environment of the fluorine atom.

Conclusion

The characterization of **5-Chloro-4-fluoropyridin-2-amine** requires a rigorous, multi-technique approach to establish its identity and purity with high confidence. By integrating data from HPLC for quantitative purity, mass spectrometry for molecular weight verification, and NMR spectroscopy for definitive structural elucidation, researchers can ensure the quality and reliability of this critical chemical building block. The protocols and rationale presented in this guide provide a robust framework for quality control, enabling the successful application of this compound in pharmaceutical and agrochemical research and development.

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